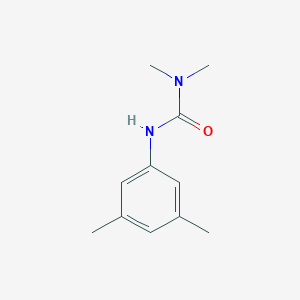

N'-(3,5-二甲苯基)-N,N-二甲基脲

描述

Molecular Structure Analysis

The molecular structure of a similar compound, N-(3,5-dimethylphenyl)alanine, has been reported. It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(3,5-Dimethylphenyl)acetamide, have been reported. It has a molecular formula of C10H13NO, an average mass of 163.216 Da, and a mono-isotopic mass of 163.099716 Da. Its density is 1.1±0.1 g/cm3, boiling point is 305.3±11.0 °C at 760 mmHg, and flash point is 177.7±4.2 °C .

科学研究应用

抗菌和酶抑制: N-(2,3-二甲苯基)苯磺酰胺衍生物(与 N'-(3,5-二甲苯基)-N,N-二甲基脲在结构上相关)已显示出对革兰氏阳性菌和革兰氏阴性菌菌株的中等至高活性。该家族中的某些分子还表现出对 α-葡萄糖苷酶的良好抑制作用,显示出抗菌和抗酶应用的潜力 (Abbasi 等人,2016)。

色谱对映体分离: 3,5-二甲苯基-氨基甲酰基-β-环糊精(该化合物的衍生物)已用于不寻常 β-氨基酸的高效液相色谱对映体分离。该应用在制药工业中对于分离药物和其他生物活性分子的对映体很重要 (Ilisz 等人,2009)。

化学合成: N'-(3,5-二甲苯基)-N,N-二甲基脲及其衍生物已用于各种化学合成过程中。例如,由 Mo[N(t-Bu)(Ar)]3 和甲苯中的 CH2Cl2(其中 Ar 为 3,5-二甲苯基)形成的催化剂,可以对功能化炔烃进行交叉复分解反应,这超出了传统促进剂的范围 (Fürstner & Mathes, 2001)。

材料科学: 接枝的 3,5-二甲苯基基团已显示出显着提高聚氨酯共聚物的低温柔韧性。这在创造在低温下具有改进的机械性能的材料中具有意义 (Chung 等人,2012)。

发光传感: 已经合成了基于二甲苯基咪唑二羧酸酯的镧系元素(III)-有机骨架,用于基于苯甲醛的衍生物的发光传感。这些骨架表现出 Eu(3+) 或 Tb(3+) 离子的特征性锐发射带,并且对基于苯甲醛的衍生物具有选择性敏感性 (Shi 等人,2015)。

光谱研究: 已经对 N-(3,5-二甲苯基)-2,2-二氯乙酰胺及其衍生物进行了广泛的光谱研究,以确定其结构、热力学和振动特性。这些研究有助于理解甲基的位阻影响和酰胺基的特征频率 (Arjunan 等人,2012)。

作用机制

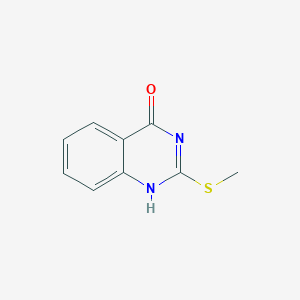

Target of Action

A compound with a similar structure, 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}, targets the tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling.

Mode of Action

Compounds with similar structures often interact with their targets by forming unstable complexes, which can lead to changes in the target’s function .

Biochemical Pathways

Similar compounds have been used in the synthesis of a variety of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides .

Pharmacokinetics

Similar compounds have been studied for their reactivity in suzuki–miyaura couplings .

Result of Action

Similar compounds have been shown to inhibit cholinesterase or acetylcholinesterase (ache), which can suppress the action of acetylcholine esterase .

Action Environment

Similar compounds have been used as internal standards for the us epa method 531, which suggests that they may be stable under various environmental conditions .

属性

IUPAC Name |

3-(3,5-dimethylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENDNINAWQOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190097 | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36627-56-2 | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036627562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

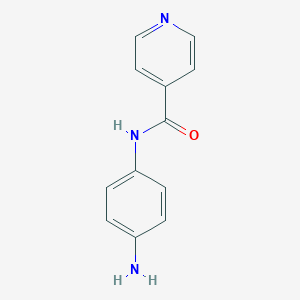

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)